Naphthyl-alpha-L-fucoside
Overview
Description
Synthesis Analysis
The synthesis of Naphthyl-alpha-L-fucoside and related compounds involves complex glycosylation reactions. Szabó et al. (2005) described the synthesis of perbenzylated methyl alpha-L-fucopyranosyl-(1→2)-beta-D-galactopyranosides, employing O-(2-naphthyl)methyl (NAP) ether as a temporary protecting group to achieve high yields and stereoselectivity in favor of the alpha-anomers (Szabó, Borbás, Bajza, & Lipták, 2005). This process highlights the efficiency of NAP as a non-participating group in glycosylation reactions, facilitating the synthesis of complex glycosidic structures.
Molecular Structure Analysis
The molecular structure of Naphthyl-alpha-L-fucoside is characterized by the presence of a naphthyl group attached to an alpha-L-fucoside moiety. This structure has been analyzed in various studies to understand its reactivity and interaction with enzymes. For instance, the enzymatic hydrolysis of alpha-L-fucosides, including Naphthyl-alpha-L-fucoside, has been studied to reveal the importance of its molecular conformation in biological processes (Lammerts van Bueren et al., 2010).
Chemical Reactions and Properties
Naphthyl-alpha-L-fucoside undergoes enzymatic hydrolysis by alpha-L-fucosidases. Gossrau (1977) noted that despite its rapid hydrolysis by organ homogenates, its use in histochemical demonstrations of alpha-L-fucosidase activity yielded mostly negative results, attributed to the inhibition of the enzyme by aldehyde fixation and diazonium salts (Gossrau, 1977). This suggests that while Naphthyl-alpha-L-fucoside is a suitable substrate for biochemical measurements, its application in certain histochemical methods is limited.
Physical Properties Analysis
The physical properties of Naphthyl-alpha-L-fucoside, such as solubility and stability, are critical for its application in various scientific investigations. While specific studies on its physical properties are scarce, the compound's behavior in biochemical assays indicates that it possesses suitable characteristics for use as a substrate in enzymatic reactions, with considerations for solvent effects and reaction conditions.
Chemical Properties Analysis
The chemical properties of Naphthyl-alpha-L-fucoside, including its reactivity and interaction with alpha-L-fucosidases, are essential for understanding its role in biochemical pathways. Its suitability for enzymatic assays, despite the inhibition issues in histochemical applications, underscores its value in studying the function and inhibition of alpha-L-fucosidases, with implications for research in areas such as cancer, bacterial infections, and neurodegenerative diseases (Listinsky, Siegal, & Listinsky, 1998).
Scientific Research Applications
Production of Fucosylated Human Milk Oligosaccharides
- Scientific Field : Applied Microbiology and Biotechnology .
- Summary of Application : α-L-Fucosidases are used for the enzymatic synthesis of bioactive glycans, including fucosylated human milk oligosaccharides (HMOs). More than half of HMOs are fucosylated and have attracted interest because of their excellent physiological functions on breast-fed infants .
- Methods of Application : The implementation of trans-fucosylation patterns investigated via well-designed fucosidase mutants and proper reaction conditions may lead to the development of an excellent platform for valuable carbohydrates synthesis .
- Results or Outcomes : The characterization of novel fucosidases and molecular modification of these enzymes have been extensively studied to efficiently synthesize valuable fucosylated compounds .
Inhibition of Fucose-Specific Lectins
- Scientific Field : Pharmaceutical Chemistry .
- Summary of Application : Multivalent α-L-fucoside containing glycoclusters and variously decorated L-fucosides were synthesized to find potential inhibitors of fucose-specific lectins .
- Methods of Application : Tri- and tetravalent fucoclusters were built using copper-mediated azide-alkyne click chemistry .
- Results or Outcomes : A tetravalent, α-L-fucose presenting glycocluster showed to be a ligand that was orders of magnitude better than a simple monosaccharide for tested lectins in most cases .
Safety And Hazards
- Toxicity : While Naphthyl-alpha-L-fucoside is generally considered safe, toxicity studies are essential to determine its safety profile.
- Handling Precautions : Researchers should handle this compound with care, following standard laboratory safety protocols.
Future Directions
- Biological Significance : Investigate Naphthyl-alpha-L-fucoside’s role in disease processes, immune responses, and cancer progression.
- Drug Development : Explore its potential as a therapeutic target or drug candidate.
- Structural Studies : Further analyze its binding interactions with receptors and enzymes.
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3/t9-,13+,14+,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUQSUBZOKELZ-FITDYDNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212907 | |
Record name | Naphthyl-alpha-L-fucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthyl-alpha-L-fucoside | |
CAS RN |
63503-05-9 | |
Record name | 2-Naphthalenyl 6-deoxy-α-L-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63503-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthyl-alpha-L-fucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063503059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthyl-alpha-L-fucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthyl 6-deoxy-α-L-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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